N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a key structural fragment of antiviral agents . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Scientific Research Applications
Synthesis and Chemical Properties
Thieno[2,3-d]pyrimidine derivatives are known for their wide applications as bioactive compounds due to their significant biological activities. These compounds have been synthesized through various methods, including reactions involving aminothieno[2,3-d]pyrimidines and different chemical reagents to produce new derivatives with enhanced properties. For example, novel thienopyrimidines and related heterocyclic compounds have been synthesized to explore their antimicrobial and anti-inflammatory properties, showcasing their potential in medicinal chemistry and pharmaceutical research (Tolba et al., 2018).
Biological and Medicinal Applications
Several studies have focused on the biological and medicinal applications of thieno[2,3-d]pyrimidine derivatives. These compounds have been tested for their antimicrobial, anti-inflammatory, and antitumor activities. Some thieno[2,3-d]pyrimidine derivatives have demonstrated remarkable activity against fungi, bacteria, and inflammation, indicating their potential as bioactive molecules for therapeutic applications. For instance, specific derivatives have shown potent inhibitory effects on the growth of human tumor cells expressing folate receptors, identifying them as candidates for antitumor agents with unique mechanisms distinct from other known antifolates (Deng et al., 2009).
Material Science and Engineering
Beyond their biological applications, thieno[2,3-d]pyrimidine derivatives also find relevance in materials science and engineering. Their unique chemical structure contributes to the development of new materials with desirable thermal and physical properties. For example, new aromatic polyamides containing thieno[2,3-d]pyrimidine units have been prepared, demonstrating enhanced thermal stability and excellent solubility, making them suitable for advanced material applications (Choi & Jung, 2004).
Future Directions
The future directions in the research of this compound could involve further exploration of its pharmacological effects and potential applications. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S/c1-9-3-2-6-23-15(9)22-17-11(18(23)25)8-14(26-17)16(24)21-13-5-4-10(19)7-12(13)20/h2-8H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJFAUMCUAQGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide |
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